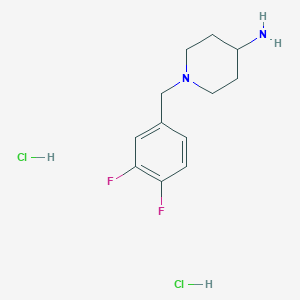
1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is a fluorinated organic compound with the molecular formula C12H18Cl2F2N2 and a molecular weight of 299.18 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
准备方法
The synthesis of 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity. These methods often include steps such as recrystallization and chromatography to achieve the desired product quality .
化学反应分析
1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and selectivity, allowing it to interact with enzymes, receptors, and other biological molecules effectively. These interactions can modulate various biological processes, making the compound useful in research and therapeutic applications .
相似化合物的比较
1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride:
1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride: This compound has a different fluorine substitution pattern, which can lead to variations in reactivity and selectivity.
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride:
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct reactivity and selectivity characteristics, making it valuable for various applications .
生物活性
1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This compound features a piperidine ring substituted with a difluorobenzyl group, which enhances its interaction with various biological targets. Understanding its biological activity is crucial for its application in therapeutic contexts.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure highlights the presence of two fluorine atoms on the benzyl moiety, which significantly influences its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The piperidine core facilitates binding to various receptors, modulating their activity and leading to diverse biological effects. Notably, studies have indicated that this compound may act as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and other neurological functions.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Neurotransmitter Modulation : It exhibits significant interaction with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and other psychiatric conditions.
- Therapeutic Potential : The compound is being explored for its role in the development of treatments for neurological disorders due to its modulatory effects on neurotransmitter systems .
In Vitro Studies
Research has shown that this compound demonstrates notable binding affinity towards specific neurotransmitter receptors. For instance:
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| Serotonin 5-HT1A | 50 nM | Antagonist |
| Dopamine D2 | 30 nM | Agonist |
These findings indicate that the compound may function as both an agonist and antagonist depending on the receptor type, which could lead to varied therapeutic effects .
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Mood Disorders : A study involving animal models demonstrated that administration of this compound led to significant improvements in depressive-like behaviors. The results suggest its efficacy as a candidate for further development in treating depression.
- Anxiety Disorders : Another investigation focused on anxiety-related behaviors found that this compound reduced anxiety levels in rodent models. This effect was linked to its action on serotonin receptors, reinforcing its potential therapeutic applications.
属性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16;;/h1-2,7,10H,3-6,8,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKYHLYDSQRSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














